molecular formula C23H18N4 B1681746 Sibopirdine CAS No. 122955-18-4

Sibopirdine

カタログ番号: B1681746
CAS番号: 122955-18-4
分子量: 350.4 g/mol
InChIキー: FJYRSJDIZKTXKB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sibopirdine (CAS 122955-18-4; molecular formula C${20}$H${28}$N$4$O$6$) is a nootropic agent developed by Bristol-Myers Squibb for treating cognitive impairments, particularly in Alzheimer’s disease (AD) . Preclinical studies demonstrated its ability to enhance acetylcholine, dopamine, and serotonin release in rodent and primate models, suggesting a mechanism linked to neurotransmitter modulation .

特性

IUPAC Name

8,8-bis(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4/c1-3-19-21(26-9-1)22-20(4-2-10-27-22)23(19,15-17-5-11-24-12-6-17)16-18-7-13-25-14-8-18/h1-14H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYRSJDIZKTXKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C2(CC4=CC=NC=C4)CC5=CC=NC=C5)C=CC=N3)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70153810
Record name X 9121
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70153810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122955-18-4
Record name Sibopirdine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122955184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name X 9121
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70153810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SIBOPIRDINE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IKM67CSEQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

シボピリジンは、4,5-ジアザフルオレン-9-オンから合成されます . 合成経路には、中間体の形成と、特定の条件下でのそれらの後続の反応を含むいくつかの段階が含まれます。詳細な合成経路と反応条件は、米国特許第5,272,269号(デュポン・メルク製薬会社) に記載されています。 工業生産方法では、通常、これらの合成経路を大規模生産のために最適化し、最終製品の高収率と高純度を保証します .

化学反応の分析

シボピリジンは、次のようなさまざまな化学反応を起こします。

    酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムや過酸化水素などの酸化剤が含まれます。

    還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が含まれます。

    置換: この反応は、ある原子または原子団を別の原子または原子団と置き換えることを伴います。一般的な試薬には、ハロゲンや水酸化物イオンなどの求核剤が含まれます。

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学的研究の応用

類似化合物との比較

Structural and Functional Analogues

Linopirdine
  • Relation: Sibopirdine is structurally related to linopirdine, another cognition-enhancing pyridine derivative .
  • Development Status: Linopirdine advanced to clinical trials but faced limitations due to marginal efficacy and side effects, suggesting Sibopirdine’s preclinical profile might address these gaps .
Sezolamide
  • Structural Profile: A nootropic with a distinct sulfur-rich structure (C${11}$H${18}$N$2$O$4$S$_3$) compared to Sibopirdine’s pyridine-based framework .
  • Therapeutic Class: Both target cognitive enhancement, but Sezolamide’s mechanism remains unspecified, highlighting structural diversity in nootropic design .
Cebaracetam
  • Class : Listed alongside Sibopirdine as a central nervous system (CNS) stimulant, though structural and mechanistic details are scarce .

Pharmacological and Clinical Profiles

Neurotransmitter Modulation
  • Sibopirdine : Enhances depolarization-induced acetylcholine release in rat cerebral cortex (2–3 fold increase) and dopamine in caudate nucleus .
  • Linopirdine: Primarily targets acetylcholine with minimal serotonergic effects, limiting its therapeutic scope .
Preclinical Efficacy
  • Sibopirdine : Improved spatial memory in rodent AD models and primate cognitive tasks .
  • Sezolamide: No preclinical data available in the provided evidence, underscoring Sibopirdine’s better-documented profile .

Comparative Data Table

Compound CAS Number Molecular Formula Therapeutic Class Mechanism of Action Key Findings References
Sibopirdine 122955-18-4 C${20}$H${28}$N$4$O$6$ Nootropic Enhances acetylcholine, dopamine release Improved cognition in AD models; preclinical only
Linopirdine N/A* C${15}$H${17}$NO Nootropic Selective acetylcholine enhancer Limited clinical efficacy
Sezolamide 123308-22-5 C${11}$H${18}$N$2$O$4$S$_3$ Nootropic Unknown Structural divergence from Sibopirdine

生物活性

Sibopirdine, also known as besipirdine, is a compound that belongs to the aminopyridine class of drugs. Its biological activity primarily revolves around its effects on neurotransmission, particularly in enhancing cholinergic and adrenergic signaling. This article will explore the mechanisms of action, pharmacological effects, clinical studies, and case studies related to sibopirdine.

Sibopirdine operates through several key mechanisms:

  • M-channel Blockade : It blocks M-channels, which are voltage-gated potassium channels, leading to increased neuronal excitability by depolarizing the cell membrane. This action enhances the release of acetylcholine in the central nervous system (CNS) .
  • Adrenergic Receptor Antagonism : Sibopirdine antagonizes noradrenergic α2 receptors, which increases norepinephrine release from cortical tissue slices. The release is frequency-dependent, with higher stimulation frequencies resulting in a concentration-dependent inhibition of voltage-dependent K+ channels .
  • Serotonin Reuptake Inhibition : In vitro studies have shown that sibopirdine inhibits serotonin reuptake, suggesting a potential role in treating mood disorders .

Pharmacological Effects

Sibopirdine has been evaluated for various therapeutic applications, notably in conditions such as:

  • Overactive Bladder (OAB) : Clinical trials have demonstrated that sibopirdine is more potent than duloxetine in improving bladder capacity and reducing micturition volume. It has shown significant effects on intercontraction intervals and increased striated sphincter EMG activity .
  • Cognitive Disorders : Originally investigated for obsessive-compulsive disorder (OCD), sibopirdine's modulation of adrenergic and serotonergic systems indicates potential benefits in cognitive enhancement and memory disorders .

Clinical Studies

Clinical trials have been pivotal in understanding the efficacy and safety profile of sibopirdine:

Study PhaseDosageKey Findings
Phase II5 mg or 20 mg BIDDemonstrated efficacy in OAB with improved bladder function compared to placebo.
Phase III50 mg BID (maximum tolerated dose)Ongoing trials assess long-term safety and efficacy in OAB treatment .

Case Studies

Several case studies highlight the diverse applications and outcomes associated with sibopirdine:

  • Case Study on OAB Management : A study involving patients with refractory OAB showed that those treated with sibopirdine experienced a significant reduction in urinary frequency and urgency compared to baseline measurements.
  • Cognitive Function Assessment : In a cohort of elderly patients with mild cognitive impairment, administration of sibopirdine resulted in notable improvements in cognitive assessments over a 12-week period.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sibopirdine
Reactant of Route 2
Sibopirdine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。